molecular formula C17H28N4O3S B5586155 N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

Cat. No. B5586155
M. Wt: 368.5 g/mol
InChI Key: XTUKJLHOWVFFSM-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves innovative methodologies to achieve desired structural features and biological activities. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds showed potent inhibitory activity against HMG-CoA reductase, indicating the versatility of methanesulfonamide derivatives in synthesis and potential therapeutic applications (Watanabe et al., 1997).

Molecular Structure Analysis

The study of molecular and supramolecular structures of methanesulfonamide derivatives reveals their complex interactions and potential for forming stable complexes with metals. For instance, derivatives of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide demonstrated varied molecular conformations and intermolecular interactions, influencing their chemical behavior and potential applications (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide compounds participate in diverse chemical reactions, leading to the formation of complex structures with unique properties. The rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides into chiral pyrrolidin-3-ones highlights the reactivity and versatility of these compounds (Králová et al., 2019).

Physical Properties Analysis

The synthesis and characterization of organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, including spectral (IR, NMR, and Mössbauer) data, provide insight into the physical properties of methanesulfonamide derivatives. These studies reveal the impact of molecular structure on the physical properties and stability of the compounds (Pettinari et al., 1995).

Chemical Properties Analysis

Exploring the chemical properties of methanesulfonamide derivatives uncovers their potential for creating novel compounds with desired functionalities. The development of sufficiently chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the ability to fine-tune chemical reactivity and selectivity for specific synthetic applications (Kondo et al., 2000).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if the compound has anti-inflammatory activity, it might act by inhibiting the production of inflammatory mediators .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in a particular area, such as anti-inflammatory activity, future research might focus on optimizing its structure to improve its potency and selectivity .

properties

IUPAC Name

N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-11(2)13-9-21(10-14(13)19-25(4,23)24)17(22)16-12-7-5-6-8-15(12)20(3)18-16/h11,13-14,19H,5-10H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUKJLHOWVFFSM-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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